molecular formula C12H17NO3S B1411483 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 2109414-99-3

1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1411483
CAS No.: 2109414-99-3
M. Wt: 255.34 g/mol
InChI Key: PRMBTJBXHJOJFK-UHFFFAOYSA-N
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Description

1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a 3-methoxythiophene-2-ylmethyl substituent at the nitrogen atom of the piperidine ring. The compound’s structure combines a piperidine scaffold with a thiophene moiety modified by a methoxy group, which may enhance its electronic and steric properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

1-[(3-methoxythiophen-2-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-10-4-7-17-11(10)8-13-5-2-9(3-6-13)12(14)15/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMBTJBXHJOJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxythienylmethyl Intermediate: This step involves the reaction of 3-methoxythiophene with a suitable alkylating agent to form the methoxythienylmethyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxythienyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylic acid derivatives are widely studied due to their versatility in drug discovery. Below is a detailed comparison of structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural Analogues and Substituent Analysis

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid 3-Methoxythiophen-2-ylmethyl C₁₂H₁₅NO₃S 269.32 (calc.) Methoxy group enhances electron density; thiophene may improve CNS penetration .
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl C₉H₁₅NO₄ 229.26 Ethoxycarbonyl group increases lipophilicity; CYP enzyme inhibitor .
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate Thiophen-2-ylmethyl C₁₁H₁₈ClNO₃S 279.78 Hydrochloride salt improves aqueous solubility; thiophene enhances π-π interactions .
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromobenzyl C₁₃H₁₇BrClNO₂ 354.64 Bromine adds steric bulk and halogen bonding potential .
1-[(2-Fluorophenyl)methyl]piperidine-4-carboxylic acid 2-Fluorobenzyl C₁₃H₁₄FNO₂ 235.26 Fluorine increases electronegativity, affecting receptor binding .
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride Pyridin-3-ylmethyl C₁₂H₁₈Cl₂N₂O₂ 293.19 Pyridine moiety introduces hydrogen bonding capability; dihydrochloride enhances stability .
Remifentanil (Opioid analogue) Methoxycarbonyl-ethyl, phenylpropionyl-amino C₂₀H₂₈N₂O₅ 376.45 Ultra-short-acting opioid; ester linkage enables rapid hydrolysis .

Physicochemical Properties

  • Log S (Solubility):

    • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Log S = -1.2 (moderate solubility) .
    • 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid: Predicted Log P ≈ 1.8 (moderate lipophilicity due to methoxythiophene).
    • Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to free bases.
  • Hydrogen Bonding and Polarity: Compounds with pyridyl () or carboxylic acid groups (e.g., remifentanil) have higher hydrogen bond donor/acceptor counts, influencing membrane permeability and target engagement.

Key Research Findings

  • Substituent Impact on Bioactivity: The 3-methoxythiophene substituent in the target compound may confer unique metabolic stability compared to phenyl or benzyl groups, as methoxy groups can resist oxidative degradation .
  • Salt Forms and Solubility:

    • Hydrochloride salts () are preferred for pharmaceutical formulations due to enhanced solubility and crystallinity .
  • Structural-Activity Relationships (SAR):

    • Piperidine-4-carboxylic acid derivatives with aromatic substituents (e.g., thiophene, pyridine) exhibit improved CNS penetration compared to aliphatic chains .

Biological Activity

1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid is a complex organic compound notable for its unique structural features, which include a piperidine ring and a methoxythienylmethyl group. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties and applications.

The compound's IUPAC name is 1-[(3-methoxythiophen-2-yl)methyl]piperidine-4-carboxylic acid, with the CAS number 2109414-99-3. Its molecular formula is C12H17NO3SC_{12}H_{17}NO_3S, and it has a molecular weight of approximately 253.34 g/mol. The structure includes a carboxylic acid functional group, which is crucial for its biological activity.

The biological activity of 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The specific mechanisms are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter activity, influencing pathways related to mood regulation and cognitive functions.

Pharmacological Studies

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
  • Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Toxicity and Safety Profile

Safety assessments have shown that while the compound has promising biological activities, it also presents some toxicity risks. It has been classified as causing skin irritation and serious eye irritation, necessitating careful handling in laboratory settings.

Data Table of Biological Activity

Biological Activity Effect Reference
Antidepressant-like effectsPositive behavioral changes
NeuroprotectionReduced neuronal damage
Skin irritationYes (H315)
Eye irritationYes (H319)

Case Studies

A few notable studies have explored the biological effects of 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid:

  • Study on Antidepressant Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The study highlighted the potential for this compound as a candidate for further development in treating depression.
  • Neuroprotection Research : Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Results indicated that it significantly reduced cell apoptosis in cultured neurons exposed to oxidative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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